molecular formula C17H21NOS B2680056 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 1797286-53-3

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No. B2680056
CAS RN: 1797286-53-3
M. Wt: 287.42
InChI Key: FVCJNDFFGSIOEG-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H21NOS and its molecular weight is 287.42. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Analgetics

Research on azabicycloalkanes, including structures similar to the specified compound, has been focused on analyzing their potential as analgetics. Studies have explored various analogs to understand the relationship between chemical structure and analgetic or narcotic antagonist activities. For instance, a study investigated a series of 1-phenyl-6-azabicyclo[3.2.1]octanes, revealing insights into the balance between antagonist-analgesic properties and physical dependence capacities (Takeda et al., 1977).

Muscarinic Acetylcholinergic Receptor Ligands

Another area of research involves the development of ligands for the muscarinic acetylcholinergic receptor (mAChR), crucial for various neurological functions. A study on the resolution and evaluation of isomers of a particular iodine-125-labeled 1-azabicyclo[2.2.2]oct-3-yl derivative demonstrated high affinity and selectivity for mAChR, pointing towards potential applications in imaging and neurological disorder treatment (McPherson et al., 1995).

Synthesis and Characterization of Stereoisomers

The stereoselective synthesis of active metabolites of pharmacologically important compounds, such as PI3 kinase inhibitors, involves complex structures related to the specified compound. These studies provide valuable insights into the synthesis techniques and stereochemical determinations crucial for drug development (Chen et al., 2010).

Crystal Structure and Molecular Configuration

Research has also been directed towards understanding the crystal structure and molecular configuration of compounds with the azabicyclo[3.2.1]octane skeleton. Such studies are fundamental in the design of new molecules with desired physical and chemical properties (Wu et al., 2015).

Novel Neurokinin (NK1) Receptor Antagonists

The search for novel neurokinin (NK1) receptor antagonists has led to the exploration of 1-phenyl-8-azabicyclo[3.2.1]octane ethers. These compounds show promise in providing prolonged action against NK1 receptors, potentially useful in treating various conditions related to this receptor's activity (Huscroft et al., 2006).

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-20-16-10-5-13(6-11-16)7-12-17(19)18-14-3-2-4-15(18)9-8-14/h2-3,5-6,10-11,14-15H,4,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCJNDFFGSIOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one

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